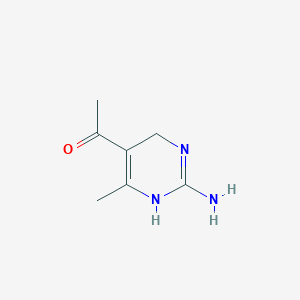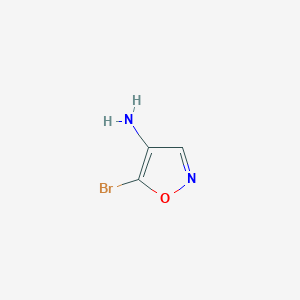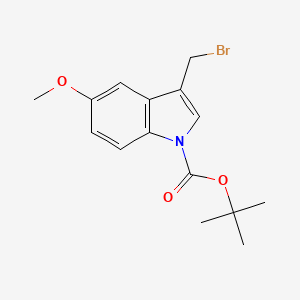
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral amino acid derivative with a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the tetrahydrofuran ring. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and reagents like lithium aluminum hydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydrofuran ring.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while substitution reactions involving the amino group can produce a variety of amides and other nitrogen-containing compounds .
Applications De Recherche Scientifique
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and amino group can form hydrogen bonds and other interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid: The enantiomer of the compound, with different stereochemistry.
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid: A structural isomer with the tetrahydrofuran ring attached at a different position.
2-Amino-3-(tetrahydropyran-2-yl)propanoic acid: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring
Uniqueness
(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |
Clé InChI |
IMSUDXBVOIOXLR-PRJDIBJQSA-N |
SMILES isomérique |
C1CC(OC1)C[C@H](C(=O)O)N |
SMILES canonique |
C1CC(OC1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)

![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)





![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)

